molecular formula C5H6O4 B106259 5-Oxotetrahydrofuran-3-carboxylic acid CAS No. 498-89-5

5-Oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B106259
CAS No.: 498-89-5
M. Wt: 130.1 g/mol
InChI Key: ONSWFYLALGXCIQ-UHFFFAOYSA-N
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Description

5-Oxotetrahydrofuran-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSWFYLALGXCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-89-5
Record name 2-oxooxolane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of sodium 5-oxo-2,5-dihydrofuran-3-carboxylate (150 mg) in water (3 ml) was added 10 wt % palladium on carbon (30 mg), and the mixture was stirred for 18 hours at room temperature under one atm. of hydrogen. Under nitrogen atmosphere, an appropriate amount of amberlite IR-120 was added to the reaction solution, the mixture was stirred at room temperature for 10 minutes, and then filtered through Celite. The filtrate was concentrated under reduced pressure, ethyl acetate was added to the resulting residue, the mixture was dried over sodium sulfate, and then again concentrated under reduced pressure to give the titled compound (83 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) impact mitochondrial function?

A: C75, a synthetic inhibitor of fatty-acid synthase (FASN), also inhibits the mitochondrial enzyme β-ketoacyl-acyl carrier protein synthase (HsmtKAS) []. This enzyme is crucial for the mitochondrial fatty acid synthesis pathway, specifically for producing the precursor to lipoic acid (LA), an essential cofactor for mitochondrial enzymes. By inhibiting HsmtKAS, C75 reduces LA production, leading to mitochondrial dysfunction, increased reactive oxygen species, and decreased cell viability [].

Q2: Can the negative effects of C75 on mitochondria be mitigated?

A: Yes, supplementing with LA can effectively counteract the mitochondrial dysfunction and oxidative stress induced by C75 []. This suggests that the detrimental effects of C75 on mitochondria are primarily due to its inhibition of HsmtKAS and the subsequent reduction in LA synthesis [].

Q3: Beyond inhibiting fatty acid synthase, does C75 have other potential therapeutic targets?

A: Research suggests that C75 might also interact with HsmtKAS, a mitochondrial enzyme involved in lipoic acid synthesis. This interaction disrupts mitochondrial fatty acid synthesis and impairs mitochondrial function []. This finding highlights the importance of investigating the potential off-target effects of C75 and exploring its therapeutic potential in diseases involving mitochondrial dysfunction.

Q4: Are there natural sources for compounds that inhibit fatty acid synthase?

A: Yes, research has identified peptides derived from enzymatic hydrolysis of soy β-conglycinin that demonstrate potent fatty acid synthase inhibitory activity []. These peptides exhibit higher inhibitory activity compared to the synthetic inhibitor 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), suggesting potential applications in obesity prevention and as therapeutic agents targeting fatty acid synthase overexpression in various tumor types [].

Q5: Can the structure of 5-oxotetrahydrofuran-3-carboxylic acid be characterized using spectroscopic methods?

A: While specific spectroscopic data for this compound is not provided in the research excerpts, NMR spectroscopy, particularly 1H NMR, has been successfully used to investigate the conformational features of similar γ-lactones, such as diastereomers of 2-ethyl-4-methyl-5-oxotetrahydrofuran-3-carboxylic acid []. By analyzing vicinal ring coupling constants, researchers can gain insights into the spatial arrangement of atoms within these molecules [].

Q6: What are the implications of discovering a racemic layered structure in (±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid)?

A: This discovery is significant because it provides the first report of a racemic crystalline form for terebic acid, an industrially important compound []. Understanding the crystal structure and its stabilization through O-H···O and C-H···O hydrogen bonds forming racemic double layers can offer valuable insights for its potential applications in various industries [].

Q7: How are micelles utilized in the synthesis of ferulic acid dehydrodimers, and what is the significance of this approach?

A: Researchers employ aqueous solutions of quaternary ammonium salts, which self-assemble into micelles, to facilitate the regioisomeric dimerization of ferulic acid using the peroxidase-H2O2 system []. This biomimetic approach mimics natural processes and allows for the controlled synthesis of different regioisomers by simply changing the surfactant used []. This method not only offers a new route to synthesize these valuable compounds but also provides insights into the regiospecificity of dimeric hydroxycinnamate formation in biological systems [].

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